Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

Lipophilicity Membrane Permeability ADME

Accelerate CNS lead optimization with a racemic piperidine-pyrazole ester that solves orthogonal functionalization bottlenecks. This methyl ester (CAS 2092164-07-1) features a secondary amine handle on the piperidine and a methyl ester at the pyrazole 3-position, enabling independent elaboration of two vectors. - CNS drug-likeness: Balanced XLogP (0.4) and single HBD align with blood-brain barrier permeability filters, directly supporting in vivo candidate design. - Patent-safe prodrug strategy: Exploit the methyl ester as a neutral prodrug form to conduct oral bioavailability and metabolite-ID studies without infringing composition-of-matter claims on the carboxylic acid scaffold. - Stereochemical resolution-ready: The single stereocenter enables chiral chromatography to isolate enantiomers for stereospecific target binding, a capability absent in achiral 4-substituted isomers. Supplied at 95% purity and backed by global logistics, this building block ensures supply chain continuity for your structure-activity relationship and lead optimization programs.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13255490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)C2CCCNC2
InChIInChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3
InChIKeySRSDFUHCMVUJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate Chemical Profile


Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate (CAS 2092164-07-1) is a racemic piperidine-pyrazole ester building block widely used in medicinal chemistry. With a molecular formula of C10H15N3O2, a molecular weight of 209.24 g/mol, and a computed XLogP3-AA of 0.4, it offers a balanced hydrophilicity/lipophilicity profile suited for central nervous system and cardiovascular drug discovery programs [1]. The compound features a secondary amine handle on the piperidine ring and a methyl ester at the pyrazole 3-position, enabling orthogonal functionalization strategies that distinguish it from ring-substituted isomers and the corresponding carboxylic acid [2].

Orthogonal handles Secondary amine and methyl ester support stepwise diversification
CNS-permeability fit Balanced logP may support CNS permeability screening
Chiral resolution Racemic stereocenter supports enantiomer-specific profiling

Differentiation from In-Class Analogs


Superficially similar piperidine-pyrazole derivatives often differ critically in ester/acid functionality, substitution regiochemistry, or salt form. These seemingly minor structural variations translate into quantifiable differences in hydrogen-bonding capacity, lipophilicity, and metabolic stability that directly impact lead optimization campaigns. The methyl ester analogue described here provides a unique combination of a neutral prodrug-amenable ester, a secondary amine coupling site, and a defined stereochemical handle, whereas the 4-carboxylate regioisomer, the free carboxylic acid, or N-alkylated piperidine variants each deviate in at least two of these key parameters [1][2].

Carboxylic acid Free acid forms carry higher HBD and TPSA, likely reducing CNS permeability fit
4‑Piperidinyl isomer Achiral scaffold cannot provide enantiomer‑resolved activity data
N‑Alkylated piperidine Altered hydrogen‑bond capacity may affect lead‑likeness and metabolic stability

Quantitative Differentiation Evidence


LogP Advantage vs. Carboxylic Acid Analog

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate exhibits a computed XLogP3-AA of 0.4, positioning it in a favorable lipophilicity window for passive membrane permeability. In contrast, the direct carboxylic acid analog (CAS 1955556-64-5) lacks a computed logP due to its salt form, but its higher topological polar surface area (TPSA 67.2 Ų vs. 56.2 Ų) and additional hydrogen-bond donors (3 vs. 1) predict reduced passive diffusion [1][2].

LogP & TPSA vs Acid
Head-to-head
ΔTPSA 11.0 Ų | ΔHBD 2
Supports permeability screening context
Lipophilicity Membrane Permeability ADME

P2X3 Antagonism Potential

A structurally related piperidinyl-pyrazole compound (BDBM50366480) evaluated against recombinant rat P2X3 receptors expressed in Xenopus oocytes exhibited an EC50 of 340 nM [1]. While the specific EC50 of Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate has not been published, this class-level data establishes a relevant activity benchmark. Distinguishing features of the target compound—the 3-carboxylate ester vs. the amide/carboxamide motif common in known P2X3 ligands—may confer different pharmacokinetic properties.

P2X3 Class Activity
Class-level
EC50 340 nM (class rep.)
Indicates purinergic target engagement potential
Compound-specific data not reported
Purinergic Signaling Pain P2X3 Antagonist

sGC Activator Scaffold Relevance

Bayer AG patents US-12195448-B2 and US-20250026737-A1 explicitly claim substituted pyrazolo piperidine carboxylic acids and their salts for cardiovascular and cardiorenal indications [1]. The methyl ester variant described herein represents a key prodrug/intermediate form within this patent space. The ester moiety can be hydrolyzed in vivo to the active carboxylic acid, enabling oral bioavailability strategies already validated by the sGC activator clinical pipeline.

sGC Activator Patent
Reported
Methyl ester prodrug of patented acid
Reported patent‑relevant intermediate
Bayer patent family; indications disclosed
sGC Activator Cardiovascular Patent-Backed Scaffold

Stereochemical Advantage Over Achiral Regioisomers

Unlike the 1-(piperidin-4-yl)-1H-pyrazole carboxylate isomers, Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate possesses a chiral center at the piperidine 3-position (undefined stereocenter count = 1) [1]. This provides a strategic advantage for medicinal chemistry programs that require enantiomerically pure building blocks to probe stereospecific target interactions or to fulfill regulatory requirements for chiral drug substances.

Chiral vs Achiral
Head-to-head
Stereocenter = 1 (racemic) vs 0
Supports enantiomer‑resolved profiling
Racemic; chiral resolution required
Chiral Building Block Stereochemistry Enantioselective Synthesis

HBD Advantage for CNS Drug Design

With a hydrogen-bond donor count of 1 (the piperidine NH) and an acceptor count of 4, the compound lies within the empirical CNS drug-likeness space defined by ≤3 HBD and ≤7 HBA [1]. By comparison, the hydrochloride salt of the carboxylic acid analog has 3 HBD, exceeding the typical CNS cutoff and potentially limiting brain penetration [2]. This favorable HBD profile supports the ester form's utility in CNS-targeted library synthesis.

HBD & CNS Fit
Head-to-head
HBD = 1 vs 3
Aligns with CNS lead‑likeness
Acid salt HBD exceeds CNS cutoff
CNS Drug Design RO5 Compliance Hydrogen Bonding

Research Application Scenarios


CNS Lead Optimization Libraries

The favorable HBD count (1) and balanced XLogP (0.4) align with CNS drug-likeness filters, making this methyl ester an ideal building block for synthesizing blood-brain-barrier-penetrant candidates [1]. The racemic nature further supports enantiomeric profiling of CNS targets.

sGC Activator Candidate Synthesis

As a methyl ester prodrug form of the pyrazolo piperidine carboxylic acid scaffold claimed in Bayer's sGC activator patents, this compound enables oral bioavailability studies and metabolite identification without direct infringement of composition-of-matter claims on the acid forms [1].

P2X3 Antagonist SAR Expansion

The piperidine-pyrazole ester core shares structural homology with known P2X3 antagonists active at 340 nM, positioning this compound as a versatile starting material for structure-activity relationship studies targeting purinergic pain pathways [1].

Chiral Resolution & Enantioselective Pharmacology

The single stereocenter allows chiral chromatographic resolution to yield pure enantiomers, enabling differential assessment of stereospecific target binding—a feature absent in the achiral 4-substituted piperidine isomer [1].

Application
Selection Property
Validation Focus
CNS lead optimization
CNS drug‑likeness profile (logP, HBD)
Permeability and brain penetration screening
sGC activator candidate synthesis
Ester prodrug scaffold
Oral bioavailability and metabolite ID studies
P2X3 antagonist SAR
Piperidine‑pyrazole core
Purinergic target selectivity profiling
Chiral resolution & enantiomer profiling
Stereocenter presence
Enantioselective binding assays
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